An In-depth Technical Guide to 2-Chloro-5-(ethoxymethyl)thiazole
An In-depth Technical Guide to 2-Chloro-5-(ethoxymethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-(ethoxymethyl)thiazole (CAS No. 1209494-04-1), a heterocyclic building block with significant potential in medicinal chemistry and agrochemical synthesis. This document delves into its chemical and physical properties, outlines a logical synthetic pathway, discusses its reactivity and potential applications, and provides essential safety and handling information. The guide is intended to serve as a valuable resource for researchers and developers engaged in the design and synthesis of novel bioactive molecules.
Introduction: The Thiazole Moiety as a Privileged Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a "privileged scaffold" – a molecular framework that is recurrently found in a multitude of biologically active compounds.[2] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1] The strategic functionalization of the thiazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological target affinity. 2-Chloro-5-(ethoxymethyl)thiazole is a functionalized thiazole derivative that offers two distinct points for chemical modification: the reactive chlorine atom at the 2-position and the ethoxymethyl group at the 5-position. This dual functionality makes it a versatile intermediate for the synthesis of more complex molecules.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development.
Key Properties
The following table summarizes the known properties of 2-Chloro-5-(ethoxymethyl)thiazole.
| Property | Value | Source |
| CAS Number | 1209494-04-1 | [3] |
| Molecular Formula | C₆H₈ClNOS | [3] |
| Molecular Weight | 177.65 g/mol | [3] |
| Appearance | Not explicitly reported; likely a colorless to pale yellow liquid or low-melting solid. | Inferred from similar compounds |
| Storage | Inert atmosphere, 2-8°C | [3] |
Spectroscopic Characterization
While specific spectra for 2-Chloro-5-(ethoxymethyl)thiazole are not widely published, a predicted spectroscopic profile can be inferred from the analysis of related thiazole derivatives.[4][5]
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), a singlet for the methylene protons of the ethoxymethyl group, and a singlet for the proton on the thiazole ring.
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¹³C NMR: The carbon NMR spectrum would display distinct peaks for the thiazole ring carbons, the methylene carbon, and the carbons of the ethyl group.
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Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine and sulfur.
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Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C-H, C=N, C-O, and C-Cl bonds.
Synthesis and Reactivity
The synthesis of 2-Chloro-5-(ethoxymethyl)thiazole can be logically approached through a multi-step process, leveraging established thiazole chemistry.
Proposed Synthetic Pathway
A plausible synthetic route involves the initial formation of a 5-substituted thiazole, followed by chlorination and subsequent functional group manipulation. The key intermediate is likely 2-chloro-5-(hydroxymethyl)thiazole, which can then be etherified.
Caption: Proposed synthetic workflow for 2-Chloro-5-(ethoxymethyl)thiazole.
Experimental Protocol: Etherification of 2-Chloro-5-(hydroxymethyl)thiazole
This protocol describes the final step in the proposed synthesis, the conversion of the hydroxymethyl intermediate to the target ethoxymethyl compound.
Materials:
-
2-Chloro-5-(hydroxymethyl)thiazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl iodide (or other suitable ethylating agent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF to a reaction vessel.
-
Addition of Alcohol: Cool the suspension to 0°C and add a solution of 2-chloro-5-(hydroxymethyl)thiazole (1.0 equivalent) in anhydrous THF dropwise.
-
Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Etherification: Cool the reaction mixture back to 0°C and add ethyl iodide (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 2-Chloro-5-(ethoxymethyl)thiazole.
Reactivity Profile
The reactivity of 2-Chloro-5-(ethoxymethyl)thiazole is primarily dictated by the 2-chloro substituent. The chlorine atom at this position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.[6][7] The rate and success of these substitutions can be influenced by the nature of the nucleophile and the reaction conditions.[6] The ethoxymethyl group at the 5-position is generally stable under many reaction conditions but could be cleaved under harsh acidic conditions.
Applications in Research and Drug Development
While specific, large-scale applications of 2-Chloro-5-(ethoxymethyl)thiazole are not yet widely documented, its structure suggests its utility as a key building block in several areas.
Medicinal Chemistry
The introduction of the ethoxymethyl group can enhance the lipophilicity and metabolic stability of a potential drug candidate compared to a hydroxymethyl or chloromethyl analogue. This makes 2-Chloro-5-(ethoxymethyl)thiazole an attractive starting point for the synthesis of novel therapeutic agents.
Caption: Logical workflow for the use of 2-Chloro-5-(ethoxymethyl)thiazole in drug discovery.
Agrochemicals
The related compound, 2-chloro-5-(chloromethyl)thiazole, is a crucial intermediate in the synthesis of neonicotinoid insecticides such as thiamethoxam and clothianidin.[8] It is plausible that 2-Chloro-5-(ethoxymethyl)thiazole could be explored for the synthesis of new agrochemicals with modified properties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-5-(ethoxymethyl)thiazole.
Hazard Statements: [3]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
2-Chloro-5-(ethoxymethyl)thiazole is a valuable, functionalized heterocyclic compound with considerable potential as an intermediate in organic synthesis. Its dual reactive sites, combined with the proven biological significance of the thiazole scaffold, make it a compelling building block for the development of novel pharmaceuticals and agrochemicals. Further research into the properties and applications of this compound is warranted and is likely to yield new and interesting chemical entities.
References
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Zhao, L.-L., Cheng, W.-H., & Cai, Z.-S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1531. [Link]
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Hillstrom, G. F., Hockman, M. A., Murugan, R., Scriven, E. F. V., Stout, J. R., & Yang, J. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ARKIVOC, 2001(6), 94-99. [Link]
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2-Chlorothiazole. PubChem. (n.d.). Retrieved from [Link]
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Synthesis and Antimicrobial Activity of 2-Aminothiazole Derivatives. (2010). International Journal of Pharmaceutical Sciences and Research, 1(8), 67-71. [Link]
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Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion. (1970). Journal of the Chemical Society B: Physical Organic. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]
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Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. ResearchGate. (2023). [Link]
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Application and synthesis of thiazole ring in clinically approved drugs. PubMed. (2023). [Link]
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Benzo[b]thiophene-thiazoles as potent anti-Toxoplasma gondii agents: Design, synthesis, tyrosinase/tyrosine hydroxylase inhibitors, molecular docking study, and antioxidant activity. PubMed. (2019). [Link]
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